molecular formula C16H13N3O3S B2653794 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021078-72-7

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2653794
CAS No.: 1021078-72-7
M. Wt: 327.36
InChI Key: IXJJPAGKMKMNIP-UHFFFAOYSA-N
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-8-5-9(2)17-14-13(8)23-16(18-14)19-15(20)10-3-4-11-12(6-10)22-7-21-11/h3-6H,7H2,1-2H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJJPAGKMKMNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a thioamide under acidic conditions to form the thiazolopyridine ring.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a coupling reaction, such as Suzuki or Stille coupling, using a benzo[d][1,3]dioxole derivative.

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions on the thiazolopyridine ring.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in acetonitrile.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

Chemistry

In chemistry, N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential inhibitor of specific enzymes and receptors. For example, derivatives of thiazolopyridine have been investigated for their inhibitory activity against phosphoinositide 3-kinase (PI3K), which is implicated in various cancers .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridine Derivatives: Compounds with similar thiazolopyridine cores but different substituents.

    Benzo[d][1,3]dioxole Derivatives: Compounds with the benzo[d][1,3]dioxole moiety but different functional groups.

Uniqueness

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of the thiazolopyridine and benzo[d][1,3]dioxole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolo[4,5-b]pyridine moiety attached to a benzo[d][1,3]dioxole structure via a carboxamide linkage. This unique structure is believed to contribute to its diverse biological effects.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (μM)Assay Type
A5496.75 ± 0.192D Viability
HCC8276.26 ± 0.332D Viability
NCI-H3586.48 ± 0.112D Viability
MRC-5 (Normal)3.11 ± 0.26Cytotoxicity

These results indicate that while the compound exhibits significant anticancer activity, it also affects normal lung fibroblast cells, suggesting a need for further optimization to enhance selectivity and reduce toxicity .

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. It may interact with specific receptors or enzymes that are crucial for tumor growth.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects against neurodegenerative diseases such as Huntington's disease. The compound has been shown to modulate pathways involved in neuronal survival and apoptosis .

Study on Lung Cancer Cell Lines

In a recent study, the effects of this compound were evaluated on three human lung cancer cell lines (A549, HCC827, NCI-H358) and a normal lung fibroblast cell line (MRC-5). The study utilized both two-dimensional (2D) and three-dimensional (3D) cell culture systems to assess cytotoxicity and viability.

Findings:

  • The compound exhibited high antitumor activity in both 2D and 3D assays.
  • Notably, it showed an IC50 value of 2.12 μM against A549 in the 3D assay format.
  • The presence of the compound also affected normal cells at lower concentrations, indicating potential dose-limiting toxicities .

Neuroprotective Study

A patent application described the use of this compound in treating Huntington's disease by targeting specific pathways involved in neurodegeneration. These findings underscore its potential as a therapeutic agent for neurodegenerative conditions .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazolo[4,5-b]pyridine core and subsequent coupling with the benzo[d][1,3]dioxole-5-carboxamide moiety. Key steps include:

  • Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres .
  • Heterocyclic ring closure via cyclocondensation reactions, optimized at 80–100°C in anhydrous DMF .
  • Purification of intermediates via silica gel chromatography, with monitoring by TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) .

Intermediate characterization relies on NMR (¹H/¹³C) for functional group verification and HPLC (>95% purity thresholds) . For example, the methyl groups on the thiazole ring appear as singlets at δ 2.4–2.6 ppm in ¹H NMR .

Basic: Which spectroscopic and computational techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm for the dioxole ring) and carbon backbone .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₆N₃O₃S: 354.0912; observed: 354.0908) .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the thiazole and dioxole rings (e.g., 45°–55° tilt affecting target binding) .
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G* basis sets .

Advanced: How can researchers resolve discrepancies in bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability) or compound purity . Mitigation strategies include:

  • Standardized bioassays : Use isogenic cell lines (e.g., HEK293 vs. HeLa) with matched passage numbers .
  • Dose-response curves : Calculate IC₅₀ values in triplicate, accounting for solvent effects (e.g., DMSO <0.1% v/v) .
  • Orthogonal validation : Confirm target engagement via SPR (Surface Plasmon Resonance) or thermal shift assays .
    For example, a study reported IC₅₀ = 1.2 µM in kinase inhibition, but SPR revealed nonspecific binding at >10 µM, highlighting the need for multi-platform validation .

Advanced: What computational methods predict target interactions and optimize binding affinity?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screens against kinase domains (e.g., PDB: 3PP0) to identify key interactions (e.g., hydrogen bonds with Asp86 and hydrophobic contacts with Leu123) .
  • MD (Molecular Dynamics) simulations : Runs >100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2.0 Å after 50 ns) .
  • QSAR models : Uses descriptors like logP and polar surface area to correlate structural features (e.g., methyl groups on thiazole enhance lipophilicity) with activity .
    A study optimized substituents at the 5-position of the thiazole ring, improving binding free energy by 2.3 kcal/mol .

Advanced: How to design SAR studies for pharmacokinetic optimization?

Methodological Answer:

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the dioxole ring to reduce CYP450-mediated oxidation .
  • Permeability : Modify logP via alkyl chain extensions (e.g., ethyl → propyl) while maintaining PSA <90 Ų for blood-brain barrier penetration .
  • Toxicity screening : Assess hERG inhibition (patch-clamp assays) and Ames test mutagenicity .
    In a lead optimization campaign, replacing a furan with a thiophene improved oral bioavailability (F = 45% vs. 22%) without sacrificing potency .

Advanced: How are reaction conditions optimized to minimize side products during synthesis?

Methodological Answer:

  • Temperature control : Cyclization steps performed at 80°C in DMF minimize dimerization .
  • Catalyst screening : Ytterbium triflate (5 mol%) enhances regioselectivity in heterocycle formation .
  • In-line analytics : Use FTIR to monitor carbonyl stretches (e.g., 1680 cm⁻¹ for amide formation) in real time .
    A study reduced side products from 15% to <3% by switching from THF to acetonitrile as the solvent .

Advanced: What strategies validate the compound’s mechanism of action in cellular models?

Methodological Answer:

  • Gene knockout (CRISPR/Cas9) : Ablate putative targets (e.g., kinase XYZ) to confirm on-target effects .
  • Phosphoproteomics : Use LC-MS/MS to map signaling pathway modulation (e.g., reduced ERK1/2 phosphorylation) .
  • Chemical proteomics : Employ affinity probes (e.g., alkyne-tagged analogs) to pull down interacting proteins .
    A 2025 study linked the compound’s anti-proliferative activity to ROS scavenging via Nrf2 pathway activation, validated by siRNA silencing .

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